molecular formula C19H21NO4 B2606689 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid CAS No. 301690-26-6

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid

Cat. No.: B2606689
CAS No.: 301690-26-6
M. Wt: 327.38
InChI Key: LZHCYHMPYWQGBN-UHFFFAOYSA-N
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Description

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for drug development, organic synthesis, and materials science investigations.

Scientific Research Applications

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid typically involves the reaction of 4-(tert-butyl)phenol with chloroacetic acid to form 4-(tert-butyl)phenoxyacetic acid. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2-Tert-butyl-phenoxy)-acetylamino)-benzoic acid butyl ester: This compound shares a similar structure but has a butyl ester group instead of a carboxylic acid group.

    4-(2-(4-Methylphenoxy)acetamido)benzoic acid: This compound has a methyl group instead of a tert-butyl group.

Uniqueness

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid is unique due to its tert-butyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

4-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)14-6-10-16(11-7-14)24-12-17(21)20-15-8-4-13(5-9-15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHCYHMPYWQGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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